4-(Piperidin-3-yl)pyrrolidin-2-one

Description

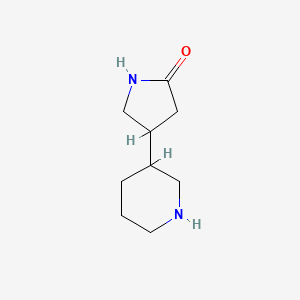

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-4-8(6-11-9)7-2-1-3-10-5-7/h7-8,10H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZXJNMZZDKONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Fused and Linked Heterocyclic Scaffolds

The design of new therapeutic agents often involves the combination of well-established heterocyclic ring systems. These structural motifs are prevalent in a vast number of pharmaceuticals and natural products. The strategic linkage of such rings can lead to novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 4 Piperidin 3 Yl Pyrrolidin 2 One Derivatives

Influence of Pyrrolidin-2-one Ring Substitutions on Biological Potency and Selectivity

The pyrrolidin-2-one core is a versatile scaffold whose biological activity can be significantly modulated by substitutions at various positions. nih.gov The nature and position of these substituents influence the molecule's conformation, basicity, and interaction with biological targets. nih.govnih.gov

Substituents at the C-2 position of the pyrrolidine (B122466) ring can alter the basicity of the scaffold, a key factor in receptor binding and pharmacokinetic properties. nih.gov The nucleophilicity of the pyrrolidine nitrogen makes the N-1 position a primary site for substitution, with a vast majority of FDA-approved pyrrolidine-containing drugs featuring modifications at this site. nih.gov

Modifications at the C-3 and C-4 positions have been shown to directly impact biological potency and selectivity. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C-3 position resulted in better in vitro potency. nih.gov Similarly, for pyrrolidine-2,5-dione derivatives, a non-aromatic sec-butyl group at C-3 positively influenced anticonvulsant activity. nih.gov The spatial arrangement of substituents is critical; for example, moving a methyl group from the C-3 to the C-4 position in a series of RORγt ligands led to a loss of potency. nih.gov

The introduction of different groups can lead to varied biological outcomes. In a series of rhodanine-substituted spirooxindole pyrrolidine compounds designed as α-amylase inhibitors, substituents such as nitro, bromo, and chloro groups on an associated aromatic ring resulted in inhibition levels comparable to the reference drug, acarbose. nih.gov Furthermore, copper(II) complexes containing two pyrrolidine rings demonstrated potent anticancer activity, in some cases surpassing that of cisplatin (B142131) against certain cancer cell lines. nih.gov

These findings underscore the importance of the pyrrolidin-2-one ring as a key pharmacophoric element and highlight how targeted substitutions can fine-tune the biological profile of its derivatives. nih.gov

Table 1: Effect of Pyrrolidin-2-one Ring Substitutions on Biological Activity

| Compound Class | Substitution Position | Substituent | Effect on Biological Activity | Reference |

| Pyrrolidine Sulfonamides | C-3 (R¹) | Fluorophenyl | Improved in vitro potency | nih.gov |

| Pyrrolidine-2,5-diones | C-3 | sec-Butyl | Positive effect on anticonvulsant activity | nih.gov |

| RORγt Ligands | C-4 (vs. C-3) | Methyl group transposition | Loss of RORγt potency | nih.gov |

| Spirooxindole Pyrrolidines | Varied (Ar) | NO₂, Br, Cl | Significant α-amylase inhibition | nih.gov |

| Copper(II) Complexes | N/A | Two pyrrolidine rings | Potent anticancer activity | nih.gov |

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine moiety is a common feature in many biologically active compounds, and its substitution pattern plays a pivotal role in determining potency, selectivity, and pharmacokinetic properties. nih.govajchem-a.com

Studies on piperine (B192125) derivatives as monoamine oxidase (MAO) inhibitors revealed that the position of substituents on the piperidine ring is crucial. nih.gov A para-hydroxy substitution on the piperidine ring yielded the highest inhibitory activity against both MAO-A and MAO-B, suggesting that para-substitution is preferred over meta-substitution. nih.gov The addition of a hydroxyl group was found to enhance the MAO inhibitory effect. nih.gov Furthermore, a 4-methyl-substituted piperidine ring in a different series of piperine derivatives showed high inhibitory activity for MAO-B. nih.gov

In the context of anticancer agents, piperidine-substituted sulfonamides demonstrated that the presence and position of a methyl group on the piperidine ring influenced their efficacy. ajchem-a.com Compounds with a methyl group at position 3 or 4 of the piperidine ring showed the highest anticancer properties. ajchem-a.com

In the development of influenza virus inhibitors, SAR studies of piperidine-based derivatives indicated that while various aromatic ring substitutions were tolerated, quinolinyl groups generally conferred superior inhibitory activity. nih.gov This highlights that the nature of the substituent, not just its presence, is a key determinant of biological function.

The replacement of a pyrrolidine ring with a piperidine ring in a series of salt-inducible kinase (SIK) inhibitors led to a threefold increase in activity against SIK2, demonstrating the significant contribution of the piperidine scaffold itself to biological activity. acs.orgacs.org

Table 2: Influence of Piperidine Ring Substitutions on Biological Activity

| Compound Class | Substitution Position | Substituent | Effect on Biological Activity | Reference |

| Piperine Derivatives (MAO Inhibitors) | para | Hydroxyl | Maximum inhibitory activity for MAO-A/B | nih.gov |

| Piperine Derivatives (MAO Inhibitors) | 4 | Methyl | High inhibitory activity for MAO-B | nih.gov |

| Piperidine-substituted Sulfonamides | 3 or 4 | Methyl | Highest anticancer property | ajchem-a.com |

| Piperidine-based Influenza Inhibitors | Varied | Quinolinyl | Better inhibitory activity | nih.gov |

| SIK Inhibitors | N/A | Replacement of pyrrolidine | 3-fold gain of activity on SIK2 | acs.org, acs.org |

Stereochemical Effects on Biological Efficacy and Receptor Binding

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that dictates the biological efficacy and receptor binding affinity of 4-(Piperidin-3-yl)pyrrolidin-2-one derivatives. The specific orientation of substituents can significantly influence how a molecule interacts with its biological target. nih.govresearchgate.net

In a series of newly synthesized (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol compounds, it was found that the substituents on the phenyl rings at C-2 and C-6, as well as the alkyl substituents at C-4, had a significant impact on their antibacterial, antifungal, and anthelmintic activities. nih.govresearchgate.net This indicates that the spatial arrangement of these groups is key to their biological function.

The conformation of the pyrrolidine ring itself is subject to stereoelectronic effects. The introduction of fluorine atoms, for example, can induce significant conformational changes that affect the biological roles of the modified molecule. beilstein-journals.org Specifically, the cis-configuration in certain pyrrolidine derivatives can force two phenyl rings into a close, face-to-face stacked arrangement, a conformation that is beneficial for potency against certain targets like RORγt. nih.gov

Investigations into conformationally restricted analogs of sigma receptor ligands have revealed that steric factors and the orientation of nitrogen lone pairs on the aliphatic portions of the molecules likely play a major role in receptor binding. nih.gov This suggests that a specific geometric relationship between nitrogen atoms is not always a prerequisite for high affinity. nih.gov

Furthermore, in the development of SIK inhibitors, the enantiomer of a hit compound based on a pyrido[3,4-b]pyrazine (B183377) scaffold displayed similar activity, suggesting that for that particular scaffold, the specific stereocenter was not the primary driver of potency. acs.org

These examples collectively demonstrate that stereochemistry is a fundamental aspect of the SAR of this compound derivatives, influencing everything from ring puckering to the precise orientation of binding motifs.

Design and Evaluation of Conformationally Constrained Analogs

To better understand the bioactive conformation and to improve pharmacological properties, researchers often design and evaluate conformationally constrained analogs. By restricting the rotational freedom of a molecule, it is possible to lock it into a shape that is more favorable for binding to a specific receptor, potentially increasing potency and selectivity. nih.govnih.gov

The synthesis of conformationally restricted derivatives of a sigma receptor pharmacophore, where the pyrrolidinyl, ethylenediamine, N-alkyl, and phenylethyl portions were incorporated into more rigid ring systems like 1,2-cyclohexanediamine, piperidine, and tetrahydroisoquinoline, provided significant insights. nih.gov These studies helped to probe the spatial requirements of the receptor's binding pocket. For example, one of the most potent compounds in this series was a tetrahydroisoquinoline derivative, which had a sigma receptor affinity (Ki) of 1.34 nM. nih.gov

In another study, conformationally constrained analogs of a muscarinic agonist were designed to predict the active conformation with respect to a specific dihedral angle. nih.gov Tricyclic analogs with a dihedral angle close to 180 degrees were found to be equipotent with the parent compound, suggesting this conformation is likely the active one. nih.gov

Conformational constraint can also be used to improve pharmacokinetic properties. In a series of SIK inhibitors, a basic piperidine moiety was replaced with a neutral trans-cyclobutanol group. acs.org This change, while altering the molecule's conformation and basicity, successfully increased its passive permeability, a desirable property for oral bioavailability. acs.orgacs.org

The design of constrained analogs is a powerful strategy in medicinal chemistry. It not only helps to elucidate the key structural features necessary for biological activity but also provides a pathway to optimize drug-like properties.

Table 3: Examples of Conformationally Constrained Analogs and Their Effects

| Parent Compound/Scaffold | Constraining Strategy | Result | Reference |

| Sigma Receptor Pharmacophore | Incorporation into rigid rings (e.g., tetrahydroisoquinoline) | High sigma receptor affinity (Ki = 1.34 nM for one analog) | nih.gov |

| Muscarinic Agonist | Synthesis of tricyclic analogs with fixed dihedral angles | Confirmed active conformation | nih.gov |

| SIK Inhibitor | Replacement of piperidine with a trans-cyclobutanol group | Increased passive permeability | acs.org, acs.org |

| Cyclic Hexapeptide L-363,301 | Introduction of a methyl group at the β-position of Trp | Increased potency and receptor selectivity | researchgate.net |

Identification of Key Pharmacophoric Elements for Specific Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Identifying these key elements for this compound derivatives is essential for rational drug design.

The pyrrolidine ring itself is a crucial pharmacophoric element, with its conformation and substitution pattern being critical for effective interaction with various targets. nih.gov Similarly, the piperidine ring is a key component, where features like an exposed amide group may form hydrogen bonds within the active sites of enzymes such as MAO. nih.gov

More specific interactions have been identified through detailed structural studies. For KRAS inhibitors with a related scaffold, key pharmacophoric interactions include a salt bridge to the amino acid residue Glu62 and favorable CH–π interactions with His95. acs.org The precise positioning of a basic center to form this salt bridge was shown to be critical for potency. acs.org

For SIK inhibitors, a pyrazole (B372694) motif was identified as a potent binding element, although it was also implicated in off-target effects. acs.org The strategic introduction of a methyl group or an amino group on a pyridine (B92270) ring in later analogs led to a significant gain in potency, highlighting these small substituents as important pharmacophoric features. acs.org

The process of identifying these key elements often involves comparing the structures and activities of a series of analogs, including conformationally constrained ones, to deduce which features are essential for binding and which can be modified to improve other properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models provide mathematical equations that can predict the activity of new, unsynthesized molecules.

2D-QSAR Studies for Activity Prediction

Two-dimensional QSAR (2D-QSAR) studies utilize descriptors calculated from the 2D representation of molecules to predict their biological activity. These descriptors can include constitutional, topological, and electronic properties.

A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, which are structurally related to the core compound of interest, successfully modeled their antiarrhythmic activity. researchgate.netnih.gov The resulting model could explain up to 91% of the variance in the activity data. researchgate.netnih.gov Statistical analysis revealed that the antiarrhythmic activity was primarily dependent on the PCR (Principal Component Regression) and JGI4 (a topological descriptor) descriptors. researchgate.netnih.gov Such models are validated through various statistical tests, including leave-one-out (LOO) cross-validation, to ensure their predictive power. nih.gov

In another study on thiazolidine-4-one derivatives as anti-tubercular agents, a 2D-QSAR model was developed that showed a strong correlation between the descriptors and the observed activity (R² = 0.9092). nih.gov The model indicated that descriptors related to polarizability (MLFER_S), electronegativities (GATSe2), surface area (EstateVSA 6), and the number of halogen atoms (ShaI) were positively correlated with anti-tubercular activity. nih.gov

Similarly, a QSAR model for 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives as GPCR-6 inhibitors was generated using multiple linear regression. researchgate.net This work aimed to elucidate the physicochemical properties essential for the inhibitory activity and to design new lead molecules. researchgate.net

2D-QSAR provides a valuable and relatively fast method for predicting the activity of new compounds and for gaining insights into the structural features that are important for a desired biological effect.

3D-QSAR Model Development and Validation for Chemical Compound Activity

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful computational technique used to establish a correlation between the biological activity of a series of compounds and their 3D structural properties. nih.gov This method provides valuable insights into the molecular features that are critical for a compound's interaction with its biological target, thereby guiding the rational design of more potent molecules. nih.gov The development of a robust 3D-QSAR model involves several key steps: the careful selection of a dataset of compounds, molecular alignment, the generation of molecular fields, and rigorous statistical validation.

The process begins with a dataset of molecules with known biological activities, which is then divided into a training set to build the model and a test set to evaluate its predictive power. nih.gov A crucial step in 3D-QSAR is the alignment of the molecules in the dataset, which can be achieved through various methods, including rigid body root mean square (RMS) fit or field fit, to superimpose the structures. nih.gov

Two of the most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). CoMFA calculates the steric and electrostatic fields around the aligned molecules, while CoMSIA provides a more detailed analysis by considering additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov These calculated fields are then correlated with the biological activities of the compounds using partial least squares (PLS) regression analysis.

The statistical validation of the generated 3D-QSAR models is paramount to ensure their reliability and predictive capability. Several statistical parameters are used for this purpose. The leave-one-out cross-validated coefficient (q²) is a measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model. The conventional correlation coefficient (r²) reflects the goodness of fit of the model for the training set. For a model to be considered robust, both internal and external validation are necessary. nih.gov External validation is performed using a test set of compounds that were not used in the model development, and its predictive power is assessed by the predictive r² (pred_r²) value.

For a series of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors, a CoMFA model yielded a q² of 0.637 and an r² of 0.952, while the corresponding CoMSIA model showed a q² of 0.677 and an r² of 0.958, indicating robust and predictive models. nih.gov Similarly, in a study of pyrrolidine derivatives as neuraminidase inhibitors, 3D-QSAR models were developed with q² values ranging from 0.560 to 0.611 and r² values from 0.731 to 0.830. nih.gov

The results of a 3D-QSAR analysis are often visualized as contour maps. These maps highlight the regions in space where specific properties are predicted to influence biological activity. For example, in a CoMFA analysis, green contours typically indicate regions where steric bulk is favorable for activity, while yellow contours suggest that steric bulk is unfavorable. For electrostatic fields, blue contours usually represent areas where electropositive groups enhance activity, and red contours indicate regions where electronegative groups are preferred. These visual representations are invaluable for medicinal chemists to understand the SAR at a 3D level and to design new derivatives with improved potency. nih.gov

Table 1: Representative Statistical Validation of 3D-QSAR Models for Pyrrolidine/Piperidine Derivatives

| Model Type | Target | q² | r² | pred_r² | Reference |

| CoMFA | CCR5 Receptor | 0.637 | 0.952 | Not Reported | nih.gov |

| CoMSIA | CCR5 Receptor | 0.677 | 0.958 | Not Reported | nih.gov |

| 3D-QSAR | Neuraminidase | 0.560-0.611 | 0.731-0.830 | 0.649-0.856 | nih.gov |

| CoMFA | Mcl-1 | 0.689 | 0.999 | 0.986 | tandfonline.com |

| CoMSIA | Mcl-1 | 0.614 | 0.923 | 0.815 | tandfonline.com |

| CoMFA | AKR1C3 | Not Reported | Not Reported | Not Reported | nih.gov |

Computational Chemistry and Molecular Modeling Applications in the Research of 4 Piperidin 3 Yl Pyrrolidin 2 One

Ligand-Based Drug Design Methodologies

In the absence of a known 3D structure of a biological target, ligand-based drug design methodologies are paramount. These approaches leverage the information from molecules known to be active to develop a hypothesis about the necessary features for biological activity.

Pharmacophore Modeling and Alignment

Pharmacophore modeling is a cornerstone of ligand-based design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to interact with a specific biological target and exert its effect.

For a compound like 4-(piperidin-3-yl)pyrrolidin-2-one, a pharmacophore model would be constructed based on a set of structurally related molecules with known activities against a particular target. The piperidine (B6355638) ring's nitrogen can act as a hydrogen bond acceptor or a positively ionizable center. The pyrrolidin-2-one's carbonyl oxygen is a strong hydrogen bond acceptor, while the amide nitrogen can be a hydrogen bond donor. These features, along with the hydrophobic character of the aliphatic rings, would be mapped in 3D space. By aligning a series of active compounds, a common pharmacophore hypothesis can be generated, providing a blueprint for designing new molecules with potentially higher affinity. Studies on other pyrrolidine (B122466) derivatives have successfully used atom-based 3D-QSAR models to predict the activity of newly synthesized compounds, achieving high correlation coefficients that validate the predictive power of the generated pharmacophore. nih.govsigmaaldrich.com

Virtual Screening Based on Ligand Similarity

Once a validated pharmacophore model is established, or using the 2D or 3D structure of this compound as a query, virtual screening can be performed. This technique involves searching large compound libraries to identify molecules that share similar structural or pharmacophoric features. Similarity can be assessed based on various metrics, including topological fingerprints (2D similarity) or 3D shape and pharmacophore features (3D similarity).

For instance, using this compound as a starting point, a 2D similarity search would identify other commercially available or synthetically accessible molecules containing the piperidinyl-pyrrolidinone scaffold. A 3D search would be more refined, seeking compounds that not only share the core structure but also present their key chemical features in a similar spatial orientation. This approach rapidly filters vast virtual libraries down to a manageable number of candidates for further computational analysis or for acquisition and biological testing, accelerating the discovery of novel hits.

Structure-Based Drug Design Approaches

When the three-dimensional structure of a biological target protein is available, structure-based drug design offers a powerful, direct approach to understanding and improving molecular interactions.

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method involves placing the ligand (in this case, this compound) into the binding site of a protein and using a scoring function to estimate the strength of the interaction (e.g., binding affinity).

In a hypothetical scenario targeting an enzyme like acetylcholinesterase (AChE), which has been a focus for other pyrrolidin-2-one derivatives, docking simulations would be performed. nih.govsigmaaldrich.com The goal would be to understand how the compound's key features interact with the amino acid residues in the enzyme's active site. For example, the protonated piperidine nitrogen might form a crucial ionic interaction or hydrogen bond with an acidic residue like aspartate, while the pyrrolidin-2-one's carbonyl could engage in hydrogen bonding with a residue like tyrosine. The results of such a simulation would provide insights into the binding mode and a docking score, which is a numerical value indicating the predicted affinity. Research on related compounds has shown that derivatives can achieve docking scores superior to known drugs like donepezil. nih.govsigmaaldrich.com

Table 1: Illustrative Molecular Docking Results of Pyrrolidin-2-one Derivatives Against Acetylcholinesterase (PDB: 4EY7)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| This compound | -9.5 | Tyr121, Trp279, Asp72 |

| Derivative A | -10.2 | Tyr121, Phe330, Asp72 |

| Derivative B | -8.8 | Trp279, Tyr334 |

This table is for illustrative purposes to demonstrate the type of data generated from docking studies, based on findings for related compounds. nih.govsigmaaldrich.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of all atoms in the system, MD simulations can assess the stability of the predicted binding pose, observe conformational changes in the protein or ligand, and analyze the persistence of key intermolecular interactions.

An MD simulation of the this compound-AChE complex, for instance, would typically be run for a duration of 100 nanoseconds or more. nih.govsigmaaldrich.com The stability of the complex would be evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD plot indicates that the ligand remains securely in the binding pocket. Furthermore, analysis of the simulation trajectory can reveal the percentage of time key hydrogen bonds or other interactions are maintained, providing a more rigorous validation of the docking results.

Free Energy Calculations of Binding (e.g., MM-PBSA/GBSA)

To obtain a more accurate estimate of the binding affinity than that provided by docking scores, free energy calculation methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed. These calculations are typically performed on the snapshots generated from an MD simulation trajectory.

The MM-PBSA/GBSA method calculates the free energy of binding by combining the molecular mechanics energies of the ligand and protein with solvation free energies. This provides a more quantitative prediction of the binding affinity (ΔG_bind). A more negative ΔG_bind value suggests a stronger and more favorable interaction. This technique is invaluable for ranking a series of designed analogs of this compound, helping to prioritize the most promising candidates for synthesis and experimental validation. Studies on similar scaffolds have utilized MM-PBSA to corroborate docking and MD simulation findings, confirming that the designed compounds form stable and energetically favorable complexes with their target. nih.govsigmaaldrich.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Donepezil |

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one |

| 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one |

| 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one |

Computational Analysis of Specific Non-Covalent Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Detailed computational studies elucidating the specific non-covalent interactions of this compound are not available in the reviewed scientific literature. While research on analogous structures, such as other piperidinone and pyrrolidinone derivatives, often employs techniques like Hirshfeld surface analysis and non-covalent interaction (NCI) plots to understand intermolecular forces, no such analysis has been published for the title compound.

Such studies would be invaluable in understanding how this compound might interact with biological targets. The presence of both hydrogen bond donors (the piperidine and pyrrolidinone nitrogens) and acceptors (the pyrrolidinone carbonyl oxygen) suggests a capacity for forming specific hydrogen bonding networks, a critical component of molecular recognition in biological systems. Furthermore, the aliphatic rings could participate in hydrophobic and van der Waals interactions. However, without dedicated computational modeling, the precise nature and strength of these potential interactions remain speculative.

ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

A critical aspect of modern drug discovery involves the early assessment of a compound's pharmacokinetic properties through computational, or in silico, methods. This includes the prediction of its absorption, distribution, metabolism, and excretion (ADME) characteristics.

In Silico Prediction of Oral Absorption and CNS Activity

There are no specific in silico predictions for the oral absorption or Central Nervous System (CNS) activity of this compound found in the current body of scientific publications. Generally, computational models use parameters such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors to predict oral absorption based on established guidelines like Lipinski's Rule of Five. While these properties can be calculated for the compound, published studies performing and interpreting these predictions are absent. Similarly, predicting CNS activity involves assessing a molecule's ability to cross the blood-brain barrier, a property also predictable from its physicochemical characteristics, but no such analysis for this compound has been reported.

Computational Assessment of General Drug-likeness

A formal computational assessment of the "drug-likeness" of this compound has not been published. Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable properties to be considered a potential drug candidate. This assessment often involves comparing the physicochemical properties of a molecule to those of known drugs. While various software and web servers are available for such predictions, no research article has presented these findings for this compound.

Emerging Research Directions and Future Perspectives for 4 Piperidin 3 Yl Pyrrolidin 2 One

Exploration of Novel Therapeutic Indications for Pyrrolidin-2-one/Piperidine (B6355638) Hybrid Compounds

The pyrrolidin-2-one/piperidine hybrid scaffold is a versatile platform for the discovery of new drugs targeting a wide range of diseases. nih.govnih.gov The five-membered pyrrolidine (B122466) ring and the six-membered piperidine ring are prominent heterocyclic structures found in numerous pharmaceuticals. nih.govresearchgate.net The combination of these two rings in a single molecule creates opportunities for developing compounds with novel therapeutic applications. google.com

Research into pyrrolidin-2-one and piperidine derivatives has revealed their potential in various therapeutic areas, including:

Central Nervous System (CNS) Disorders: Derivatives of both pyrrolidine and piperidine have been investigated for their activity against CNS disorders. nih.govnih.gov For instance, certain piperidine derivatives have shown potential in the management of Alzheimer's disease by targeting cholinesterases and monoamine oxidases. nih.govnih.gov

Cancer: The pyrrolidine scaffold is a key component in the design of anticancer agents. nih.govnih.gov Similarly, piperidine derivatives have been explored for their antiproliferative effects. researchgate.net The combination of these two scaffolds could lead to the development of novel anticancer drugs. nih.gov

Infectious Diseases: Both pyrrolidine and piperidine moieties are found in compounds with antibacterial and antiviral properties. nih.govresearchgate.net

Inflammatory Diseases: The anti-inflammatory potential of both scaffolds suggests that hybrid compounds could be effective in treating inflammatory conditions. nih.govresearchgate.net

Diabetes: Pyrrolidine derivatives have been studied as potential antidiabetic agents, and some G-protein coupled receptor 40 (GRP40) agonists containing a pyrrolidine scaffold have been synthesized for the treatment of type 2 diabetes. nih.gov

A patent has described piperidinoyl-pyrrolidine compounds as melanocortin receptor 4 (MCR4) agonists, suggesting their potential use in treating sexual dysfunction and obesity. google.com Another study reported the synthesis and analgesic activity of 4-(1-pyrrolidinyl) piperidine derivatives. researchgate.net Furthermore, derivatives of pyrrolo[2,1-f] nih.govnih.govnih.govtriazine containing piperidine-3-ol have been identified as inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy. nih.gov

Development of Greener and More Efficient Synthetic Methodologies

The synthesis of pyrrolidine and piperidine derivatives is an active area of research, with a focus on developing more efficient and environmentally friendly methods. nih.govresearchgate.net Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. nih.gov

Recent advancements in synthetic chemistry have led to the development of novel strategies for constructing these heterocyclic rings. These include:

Catalytic C-H Amination: Copper-catalyzed intramolecular C-H amination of N-fluoride amides has emerged as a method for synthesizing both pyrrolidines and piperidines. acs.org

1,3-Dipolar Cycloaddition: This classical method is widely used for the preparation of five-membered heterocycles like pyrrolidine. nih.gov

Ring Contraction: A selective synthesis of pyrrolidin-2-ones has been developed through the ring contraction of piperidine derivatives. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): The application of MAOS has significantly improved the efficiency of pyrrolidine synthesis, aligning with the principles of green chemistry. nih.gov

Stereocontrolled Synthesis: A stereocontrolled and cost-effective strategy has been developed for the synthesis of lactam-fused 3-methylenetetrahydropyrans, which can be further modified to construct piperidine- and pyrrolidine-fused structures. rsc.org

These modern synthetic methods offer advantages such as shorter reaction times, higher yields, and reduced waste generation, contributing to the development of greener and more sustainable processes for producing 4-(piperidin-3-yl)pyrrolidin-2-one and its derivatives.

Application of Artificial Intelligence and Machine Learning in Rational Compound Design

In the context of the this compound scaffold, AI and ML can be applied to:

Predict Biological Activity: QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the biological activity of new derivatives based on their chemical structure. nih.gov

Optimize Lead Compounds: AI algorithms can be used to virtually screen libraries of compounds and identify modifications that are likely to improve potency and selectivity. researchgate.net

Design Novel Scaffolds: Generative models can be used to design entirely new molecules with desired properties, potentially leading to the discovery of novel scaffolds with improved therapeutic potential.

Predict ADMET Properties: AI can help predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, which is crucial for their successful development. researchgate.net

A study on piperidine-based inhibitors for Alzheimer's disease utilized computational approaches, including QSAR and molecular docking, to design and evaluate potential drug candidates. nih.gov This highlights the potential of in silico methods to guide the design of new therapeutic agents based on the piperidine and, by extension, the this compound scaffold.

Investigation of Polypharmacology and Multi-Target Directed Ligands based on the Scaffold

Polypharmacology, the ability of a single drug to interact with multiple targets, is an emerging paradigm in drug discovery. nih.gov This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. The this compound scaffold, with its two distinct heterocyclic rings, is well-suited for the design of multi-target directed ligands (MTDLs).

The pyrrolidine and piperidine moieties can be independently modified to interact with different biological targets. For example, a recent study described the discovery of MTDLs from the natural product piperine (B192125) for the management of Alzheimer's disease. nih.gov These compounds were designed to inhibit multiple targets, including cholinesterases and beta-amyloid aggregation. nih.gov

The development of MTDLs based on the this compound scaffold could lead to novel treatments for complex diseases such as:

Neurodegenerative Diseases: Targeting multiple pathways involved in the pathogenesis of diseases like Alzheimer's and Parkinson's. nih.gov

Cancer: Inhibiting several signaling pathways that are crucial for tumor growth and survival.

Infectious Diseases: Targeting multiple viral or bacterial proteins to overcome drug resistance.

Lead Candidate Optimization and Preclinical Development Strategies for the this compound Scaffold

Lead optimization is a critical phase in the drug discovery process, where a promising lead compound is modified to improve its pharmacological and pharmacokinetic properties. researchgate.netresearchgate.net For the this compound scaffold, lead optimization strategies would focus on enhancing potency, selectivity, and ADMET properties.

Key aspects of lead optimization for this scaffold include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the effect on its biological activity. nih.gov This helps to identify the key structural features required for optimal activity.

Pharmacokinetic Optimization: Modifying the compound to improve its absorption, distribution, metabolism, and excretion properties. nih.gov This may involve altering lipophilicity, introducing metabolically stable groups, or improving solubility.

In Vivo Efficacy Studies: Evaluating the optimized lead candidates in animal models of disease to assess their therapeutic potential. nih.gov

Toxicity Screening: Conducting studies to identify any potential toxic effects of the lead candidates. researchgate.net

Several studies have reported the lead optimization of piperidine-containing compounds. For example, research on 4,4-biaryl piperidine amides as γ-secretase inhibitors for Alzheimer's disease involved optimizing for in vitro potency and in vivo pharmacokinetic properties. nih.gov Another study focused on the optimization of a sulfonylurea-based piperazine (B1678402) pyridazinone series of glucan synthase inhibitors. nih.gov The insights gained from these studies can be applied to the preclinical development of drug candidates based on the this compound scaffold.

The table below summarizes some of the key research findings related to the development of pyrrolidin-2-one and piperidine derivatives.

| Therapeutic Area | Scaffold/Compound Class | Key Findings |

| Alzheimer's Disease | Piperidine-based derivatives | Inhibition of cholinesterases and BACE1. nih.gov |

| Cancer | 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives | Anti-tubulin activity and cell cycle arrest. nih.gov |

| Pain | 4-(1-pyrrolidinyl) piperidine derivatives | Significant analgesic activity. researchgate.net |

| Cancer | Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine with piperidine-3-ol | Inhibition of anaplastic lymphoma kinase (ALK). nih.gov |

| Sexual Dysfunction/Obesity | Piperidinoyl-pyrrolidine compounds | Agonism at the MCR4 receptor. google.com |

Q & A

Basic: What are the optimal synthetic routes for 4-(Piperidin-3-yl)pyrrolidin-2-one, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves coupling piperidine derivatives with pyrrolidinone precursors. For example, analogous compounds like 1-(4-fluorophenyl)pyrrolidin-2-one are synthesized via Ullmann or Buchwald-Hartwig coupling between aryl halides (e.g., 4-fluoroiodobenzene) and pyrrolidinone, achieving yields up to 85% under optimized conditions (e.g., CuI catalysis, elevated temperatures) . Key variables include:

- Catalyst selection : Transition metals (Cu, Pd) improve cross-coupling efficiency.

- Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 80–120°C enhance reactivity.

- Purification : Column chromatography or recrystallization ensures ≥95% purity.

Refer to analogous protocols for parameter optimization .

Basic: How can structural characterization of this compound be reliably performed?

Methodological Answer:

Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to confirm backbone connectivity (e.g., pyrrolidinone carbonyl at ~175 ppm, piperidine protons at 1.5–3.0 ppm).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for CHNO: 167.1184).

- X-ray crystallography : Resolve stereochemistry, as demonstrated for related spirocyclic pyrrolidinones .

- FT-IR : Confirm lactam C=O stretch (~1680 cm).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Based on structurally similar piperidinones:

- Hazard classification : GHS Category 2 skin/eye irritant (H315, H319) and respiratory irritant (H335) .

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen, away from oxidizers .

Basic: What preliminary assays assess the pharmacological potential of this compound?

Methodological Answer:

- Kinase inhibition screening : Use ATP-binding assays (e.g., TR-FRET) to identify activity against kinases like AKT, leveraging structural analogs (e.g., piperidine-based kinase inhibitors) .

- Cellular uptake : Radiolabeled analogs (e.g., C-labeled pyrrolidinones) for PET imaging, as seen in SV2A-targeting tracers .

- In vitro toxicity : MTT assays on HEK293 or HepG2 cells to determine IC values .

Advanced: How can experimental design address contradictions in synthetic yield data for piperidinone derivatives?

Methodological Answer:

Discrepancies (e.g., 85% vs. 59% yields in analogous syntheses ) arise from:

- Substrate reactivity : Electron-deficient aryl halides (e.g., 4-fluoroiodobenzene vs. 4-bromofluorobenzene) influence coupling efficiency.

- Catalyst loading : Screen Pd/Cu ratios (0.5–5 mol%) to optimize turnover.

- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenation or homocoupling).

Resolution : Design a DOE (Design of Experiments) varying temperature, catalyst, and solvent to map yield contours .

Advanced: What computational strategies predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., AKT1, PDB: 3O96) and SMILES/InChI inputs (e.g., derived from PubChem data ).

- MD simulations : GROMACS for binding stability (20 ns runs, AMBER force field).

- QSAR modeling : Train models on piperidine/pyrrolidinone datasets to predict IC or LogP .

Advanced: How does stereochemistry impact the stability and bioactivity of this compound?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane:IPA mobile phase).

- Stability studies : Compare racemic vs. enantiopure forms under accelerated conditions (40°C/75% RH for 4 weeks), monitoring degradation via HPLC .

- Bioactivity correlation : Test enantiomers in cellular assays; e.g., (R)- vs. (S)-configured analogs show 10-fold differences in kinase inhibition .

Advanced: What methodologies evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr), analyze by LC-MS for lactam ring hydrolysis.

- Plasma stability : Incubate with human plasma (37°C, 24 hr), quantify parent compound degradation.

- Light/oxidation stress : Expose to UV (ICH Q1B) and , track impurities .

Advanced: How can SAR studies optimize the pharmacological profile of this compound derivatives?

Methodological Answer:

- Core modifications : Introduce substituents (e.g., fluorine at C3) to enhance metabolic stability (see fluorinated analogs ).

- Side-chain diversification : Attach sulfonamides or trifluoromethyl groups to improve target selectivity (e.g., AKT vs. PKA).

- In silico screening : Virtual libraries of 100–500 analogs prioritized by docking scores and ADMET predictions .

Advanced: What in vitro models elucidate the toxicity mechanisms of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.